Cas no 2149813-17-0 (Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate)

Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is a versatile pyrrolidine-based building block used in organic synthesis and medicinal chemistry. Its structure features a reactive ethynyl group and a hydroxyl group at the 3-position, enabling further functionalization through click chemistry, coupling reactions, or derivatization. The benzyloxycarbonyl (Cbz) protecting group enhances stability while allowing selective deprotection when needed. This compound is particularly valuable in the synthesis of bioactive molecules, peptidomimetics, and heterocyclic scaffolds. Its well-defined stereochemistry and bifunctional reactivity make it a useful intermediate for drug discovery and materials science applications. The product is typically supplied with high purity to ensure consistent performance in synthetic workflows.
Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate structure
2149813-17-0 structure
Product name:Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
CAS No:2149813-17-0
MF:C14H15NO3
MW:245.273803949356
CID:5799999
PubChem ID:165933341

Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-5229666
    • benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
    • 2149813-17-0
    • Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
    • Inchi: 1S/C14H15NO3/c1-2-14(17)8-9-15(11-14)13(16)18-10-12-6-4-3-5-7-12/h1,3-7,17H,8-11H2
    • InChI Key: IJCWEXBRANJDGV-UHFFFAOYSA-N
    • SMILES: OC1(C#C)CN(C(=O)OCC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 245.10519334g/mol
  • Monoisotopic Mass: 245.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.8Ų

Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5229666-0.25g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
0.25g
$708.0 2025-03-15
Enamine
EN300-5229666-5.0g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
5.0g
$2235.0 2025-03-15
Enamine
EN300-5229666-0.05g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
0.05g
$647.0 2025-03-15
Enamine
EN300-5229666-10.0g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
10.0g
$3315.0 2025-03-15
Enamine
EN300-5229666-1.0g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
1.0g
$770.0 2025-03-15
Enamine
EN300-5229666-0.1g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
0.1g
$678.0 2025-03-15
Enamine
EN300-5229666-0.5g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
0.5g
$739.0 2025-03-15
Enamine
EN300-5229666-2.5g
benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
2149813-17-0 95.0%
2.5g
$1509.0 2025-03-15

Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate Related Literature

Additional information on Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Introduction to Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2149813-17-0)

Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate, with the chemical formula C₁₁H₁₁NO₃, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a benzyl group, an ethynyl group, and a hydroxypyrrolidine moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

TheCAS number 2149813-17-0 uniquely identifies this compound in scientific literature and databases. Its molecular structure consists of a pyrrolidine ring substituted with an ethynyl group at the 3-position and a hydroxyl group at the same position, further modified by a benzyl ester group at the 1-position. This specific arrangement imparts unique reactivity and potential biological activity, making it a subject of interest in medicinal chemistry research.

Recent studies have highlighted the potential of Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate as a building block in the development of novel therapeutic agents. The ethynyl group, for instance, can participate in various coupling reactions, such as Sonogashira couplings, which are widely used in organic synthesis to form carbon-carbon bonds. This property makes it valuable for constructing complex molecular architectures.

The hydroxypyrrolidine moiety is another key feature that contributes to the compound's pharmacological relevance. Pyrrolidine derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The hydroxyl group at the 3-position of the pyrrolidine ring can further modulate these activities by engaging in hydrogen bonding interactions with biological targets.

In addition to its structural features, Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate has been explored in the context of drug discovery and development. Researchers have utilized this compound as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used to develop novel inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.

The benzyl ester group at the 1-position of the pyrrolidine ring adds another layer of functionality to this compound. Ester groups are commonly found in pharmaceuticals due to their ability to enhance solubility and bioavailability. Furthermore, they can be readily converted into other functional groups through hydrolysis or transesterification reactions, providing flexibility in drug design.

One of the most exciting areas of research involving Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate is its potential application in the development of antiviral agents. The unique structural features of this compound make it a promising candidate for interfering with viral replication mechanisms. Recent studies have demonstrated its ability to inhibit certain viral enzymes through non-covalent interactions, suggesting its potential as an antiviral therapeutic.

The synthesis of Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrrolidines and malonic acid derivatives, followed by subsequent functionalization steps to introduce the ethynyl and hydroxypyrrolidine moieties. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

The compound's stability under various conditions is another important consideration in its application and handling. Studies have shown that Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate maintains its integrity under standard storage conditions but may degrade under extreme pH or temperature conditions. Therefore, proper storage protocols must be followed to ensure its efficacy in pharmaceutical applications.

In conclusion, Benzyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS No. 2149813-17-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the benzyl group, ethynyl group, and hydroxypyrrolidine moiety, make it a valuable intermediate for synthesizing novel therapeutic agents. Recent studies highlight its applications in antiviral drug development and other areas of medicinal chemistry, underscoring its importance as a building block for future pharmaceutical innovations.

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